molecular formula C7H9ClF3NS B1374480 (Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1354963-79-3

(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1374480
CAS No.: 1354963-79-3
M. Wt: 231.67 g/mol
InChI Key: BAFHZUKGFHQQAX-UHFFFAOYSA-N
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Description

“(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1354963-79-3 . It has a molecular weight of 231.67 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(2-thienylmethyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F3NS.ClH/c8-7(9,10)5-11-4-6-2-1-3-12-6;/h1-3,11H,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature .

Scientific Research Applications

Photoinitiation and Polymerization

(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride and its derivatives have been studied for their photoinitiating abilities for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). Such compounds have shown excellent photoinitiating abilities, particularly in overcoming oxygen inhibition in polymerization processes (Zhang et al., 2015).

Crystal Structure Analysis

This compound and its related derivatives have been utilized in crystallography. For example, N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride has been analyzed for its crystal structure, which is useful in understanding the molecular arrangement and properties of such compounds (Silva et al., 2014).

Catalysis in Chemical Synthesis

These compounds have been explored as catalysts in chemical synthesis. For instance, they have been used in the efficient synthesis of amide bonds between carboxylic acids and amines, a critical reaction in peptide synthesis (El Dine et al., 2015).

Material Synthesis and Analysis

The synthesis and analysis of materials containing (thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine structures have been a subject of interest. This includes the synthesis of salts and their structural confirmation through various analytical methods, contributing to the development of new materials (Safonov et al., 2017).

Corrosion Inhibition

Derivatives of thiophene, including those similar to (thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine, have been studied for their role in corrosion inhibition. This is particularly significant in protecting metals like steel in corrosive environments (Daoud et al., 2014).

Optoelectronic Device Synthesis

Compounds featuring thiophen-2-ylmethyl structures have been investigated for their potential in optoelectronic device synthesis. Their properties make them suitable for applications in devices requiring specific electronic and optical characteristics (Chmovzh & Rakitin, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,2,2-trifluoro-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS.ClH/c8-7(9,10)5-11-4-6-2-1-3-12-6;/h1-3,11H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFHZUKGFHQQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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